2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE
Description
2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.35858 g/mol This compound is characterized by the presence of a benzimidazole ring substituted with a sec-butylsulfanyl group and an acetamide moiety
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36g/mol |
IUPAC Name |
2-(2-butan-2-ylsulfanylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H17N3OS/c1-3-9(2)18-13-15-10-6-4-5-7-11(10)16(13)8-12(14)17/h4-7,9H,3,8H2,1-2H3,(H2,14,17) |
InChI Key |
QOCYERFWKMJVIV-UHFFFAOYSA-N |
SMILES |
CCC(C)SC1=NC2=CC=CC=C2N1CC(=O)N |
Canonical SMILES |
CCC(C)SC1=NC2=CC=CC=C2N1CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of sec-Butylsulfanyl Group: The sec-butylsulfanyl group can be introduced via nucleophilic substitution reactions using sec-butylthiol and appropriate leaving groups.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sec-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the benzimidazole ring suggests potential interactions with DNA or proteins, while the sec-butylsulfanyl group may influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide
- 2-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]acetamide
- 2-[2-(propylsulfanyl)-1H-benzimidazol-1-yl]acetamide
Uniqueness
2-[2-(SEC-BUTYLSULFANYL)-1H-1,3-BENZIMIDAZOL-1-YL]ACETAMIDE is unique due to the presence of the sec-butylsulfanyl group, which may confer distinct steric and electronic properties compared to its methyl, ethyl, or propyl analogs
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